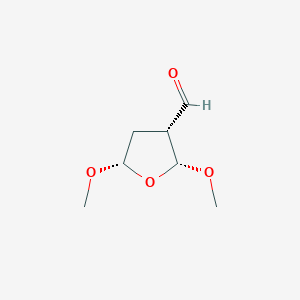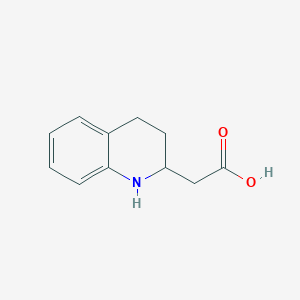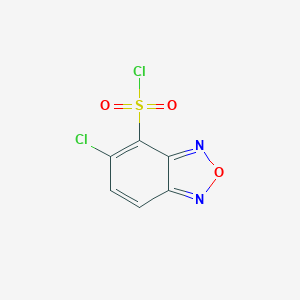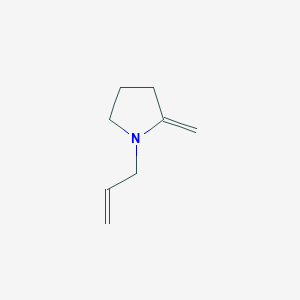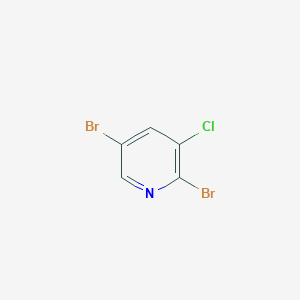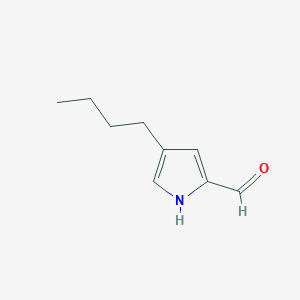![molecular formula C10H12N2O2 B061738 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol CAS No. 192696-44-9](/img/structure/B61738.png)
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, also known as IBID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBID is a benzimidazole derivative that possesses unique chemical and physical properties, making it an attractive candidate for various applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and oxidative stress, as well as the activation of apoptotic pathways in cancer cells. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins, and increase the activity of superoxide dismutase and catalase, two antioxidant enzymes. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis in cancer cells, and modulation of immune function. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has several advantages for lab experiments, including its high purity and stability, making it suitable for various assays and experiments. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to have low toxicity and few side effects, making it a safe compound for use in vitro and in vivo. However, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has some limitations, including its relatively high cost and limited availability, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, including the development of novel synthetic methods to increase its yield and reduce its cost, the exploration of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol derivatives with improved potency and selectivity may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol can be synthesized through a multistep process involving the condensation of 2-nitrophenylacetic acid with isopropylamine, followed by reduction of the nitro group to an amino group, and finally, cyclization to form the benzimidazole ring. This synthesis method has been optimized to produce high yields of pure 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and antitumor properties. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
192696-44-9 |
|---|---|
Nombre del producto |
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol |
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-propan-2-yl-1H-benzimidazole-4,6-diol |
InChI |
InChI=1S/C10H12N2O2/c1-5(2)10-11-7-3-6(13)4-8(14)9(7)12-10/h3-5,13-14H,1-2H3,(H,11,12) |
Clave InChI |
UCVJHROVJNZWQY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2O)O |
SMILES canónico |
CC(C)C1=NC2=C(N1)C=C(C=C2O)O |
Sinónimos |
1H-Benzimidazole-4,6-diol,2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
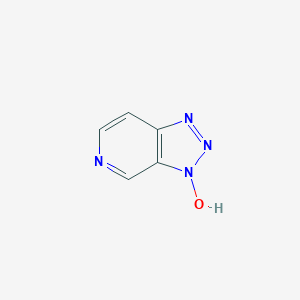
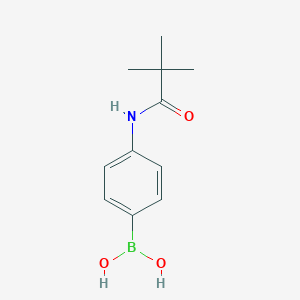
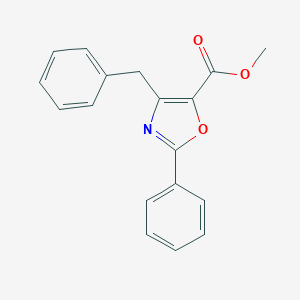
![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
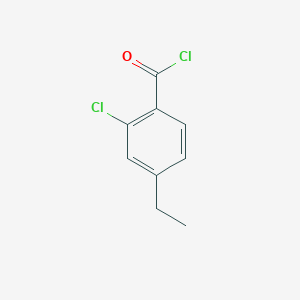
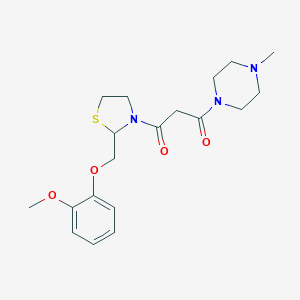
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
